1H,2H-1-Chloroperfluorocyclobutane
Description
Contextualization within Organofluorine Chemistry Research
Organofluorine chemistry is centered on organic compounds that feature a carbon-fluorine (C-F) bond, which is notable for being the strongest single bond in organic chemistry. researchgate.netmdpi.com This exceptional bond strength imparts unique physical and chemical properties to molecules, such as high thermal stability, chemical inertness, and altered biological activity. mdpi.comnih.gov Consequently, organofluorine compounds have found indispensable roles in a multitude of applications, including pharmaceuticals, agrochemicals, and advanced materials like polymers and solvents. nih.govman.ac.uk
The history of organofluorine chemistry dates back to the 19th century, but it experienced a dramatic expansion during and after World War II, evolving into a major industrial field over the past 80 years. researchgate.net A prominent subclass within this field is the chlorofluorocarbons (CFCs), which are hydrocarbons containing carbon, chlorine, and fluorine. Initially synthesized in 1928, compounds like dichlorodifluoromethane (B179400) (R-12), commercially known as Freon, were developed as safer, non-toxic alternatives for refrigeration and saw widespread use in air conditioning and as propellants in aerosol sprays. wikipedia.orgnoaa.govbritannica.com The study of compounds like 1H,2H-1-Chloroperfluorocyclobutane is a direct extension of this foundational research into mixed halogenated cyclic systems.
Significance of Fluorinated Cyclobutane (B1203170) Scaffolds in Advanced Chemical Science
The cyclobutane ring, a four-membered carbocycle, possesses a distinct, puckered three-dimensional structure due to inherent ring strain. researchgate.netresearchgate.net This structural feature is highly valued in medicinal chemistry, where incorporating a cyclobutane scaffold can conformationally restrict a molecule's flexibility. researchgate.net This restriction can lead to enhanced binding affinity with biological targets.
When fluorine atoms are introduced to the cyclobutane scaffold, the resulting fluorinated cyclobutanes become powerful building blocks in chemical synthesis. These structures are integral to a number of marketed pharmaceuticals, including treatments for cancer and HIV. researchgate.net The strategic placement of fluorine atoms can significantly alter a drug candidate's properties by:
Increasing metabolic stability, making the drug last longer in the body. researchgate.net
Enhancing binding potency to its target protein. researchgate.net
Modulating lipophilicity, which affects how the drug is absorbed, distributed, and excreted. researchgate.net
Beyond medicine, fluorinated cyclobutane derivatives are crucial in materials science. They serve as monomers or precursors for the synthesis of advanced fluoropolymers, which are used in applications requiring high durability and specific surface properties, such as specialized coatings and recyclable materials. man.ac.uk
Historical Development of Research on Chlorofluorocyclobutanes
The historical trajectory of chlorofluorocyclobutanes is closely linked to the broader history of chlorofluoroalkanes (CFCs). The commercial era for these compounds began in the 1930s, spearheaded by corporations like General Motors and DuPont, who sought safer refrigerants to replace toxic alternatives like methyl chloride. noaa.gov Following World War II, their application expanded significantly into areas such as aerosol propellants and fire-suppression systems, with extensive research conducted into halon agents during the 1960s. wikipedia.orgnoaa.gov
A pivotal moment in the history of these compounds occurred in 1974 when chemists F. Sherwood Rowland and Mario Molina discovered that CFCs were contributing to the depletion of the Earth's stratospheric ozone layer. wikipedia.orgnoaa.gov This groundbreaking research revealed that the chemical inertness allowing CFCs to persist in the lower atmosphere also allowed them to reach the stratosphere, where UV radiation would break them down, releasing chlorine atoms that catalytically destroy ozone. This discovery led to widespread environmental concern and culminated in the 1987 Montreal Protocol, an international treaty designed to phase out the production of ozone-depleting substances. wikipedia.org This regulatory shift dramatically altered the direction of research, spurring the development of alternatives with lower ozone-depleting potential, such as hydrochlorofluorocarbons (HCFCs) and hydrofluorocarbons (HFCs). wikipedia.org Concurrently, academic research continued to focus on the fundamental synthesis of fluorinated and chlorofluorinated cyclic systems, exploring new methods to construct these strained rings. nih.govorganic-chemistry.org
Current Research Trajectories and Challenges in the Field
Contemporary research in the field of fluorinated cyclobutanes is vibrant and multifaceted, driven by the continuous demand for novel molecules in medicine and materials science. A primary focus is the development of new and more efficient synthetic methodologies. researchgate.netnih.gov The inherent ring strain of the four-membered cyclobutane ring makes its synthesis a significant challenge. researchgate.net Researchers are actively exploring innovative strategies, such as the ring-opening fluorination of other cyclic compounds and various photocatalytic and metal-catalyzed cycloadditions, to build these structures with high precision. nih.govorganic-chemistry.org
A major challenge lies in controlling the regioselectivity and stereoselectivity of fluorination reactions, ensuring that the fluorine atoms are placed in the exact desired position and spatial orientation on the cyclobutane ring. nih.gov Overcoming this is crucial for creating specific isomers with the desired biological or material properties.
Current research trajectories include:
Advanced Building Blocks: Synthesizing novel, complex fluorinated cyclobutane derivatives to serve as advanced building blocks for medicinal chemists. researchgate.net
Functional Materials: Designing and creating new fluoropolymers and other materials, such as fluorinated graphene, with tailored properties for high-performance applications. man.ac.uk
Sustainable Chemistry: Developing greener and more sustainable synthetic routes to these compounds, minimizing waste and avoiding harsh reagents.
The field continues to evolve, driven by the unique and powerful influence of fluorine on the properties of cyclic organic molecules.
Data Tables
Table 1: Applications of Fluorinated Cyclobutane Scaffolds
| Field | Application | Purpose | Reference |
| Medicinal Chemistry | Drug Scaffolds (e.g., for HIV, Cancer) | - Conformational restriction for target binding- Improve metabolic stability- Modulate lipophilicity and potency | researchgate.net |
| Bioactive Compound Intermediates | Versatile building blocks for complex molecule synthesis | researchgate.net | |
| Materials Science | Fluoropolymer Precursors | Monomers for creating polymers with high thermal stability and chemical resistance (e.g., coatings) | man.ac.uk |
| Supramolecular Chemistry | Building blocks for self-assembling molecular structures | researchgate.net | |
| Organic Synthesis | Synthetic Intermediates | Used in ring-opening and ring-contraction reactions to access other complex structures | researchgate.net |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-chloro-1,1,2,2,4-pentafluorocyclobutane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2ClF5/c5-1-2(6)4(9,10)3(1,7)8/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUQAWSUXFUXTIQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(C(C(C1(F)F)(F)F)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2ClF5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.50 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 1h,2h 1 Chloroperfluorocyclobutane and Analogues
Established Synthetic Pathways for Cyclobutane (B1203170) Formation in Organofluorine Chemistry
The synthesis of cyclobutane rings is a cornerstone of organic chemistry, with several reliable methods developed over the decades. chemistryviews.org When the target is a fluorinated cyclobutane, these methods are adapted to accommodate the unique reactivity of fluorinated precursors. The high electronegativity of fluorine influences the electronic properties of alkenes and intermediates, guiding the regioselectivity and stereoselectivity of the cyclization reactions.
[2+2] Cycloaddition Approaches for Fluorinated Systems
The [2+2] cycloaddition is arguably the most direct and widely used method for constructing cyclobutane rings. organic-chemistry.orglibretexts.org This reaction involves the union of two alkene components to form a four-membered ring. In the context of organofluorine chemistry, this typically involves the dimerization of a fluoroalkene or its reaction with another olefin. These reactions can be initiated either thermally or photochemically.
Thermally induced [2+2] cycloadditions of halogenated ethylenes are a primary industrial route to fluorinated cyclobutanes. A prominent example is the thermal dimerization of chlorotrifluoroethylene (B8367) (CTFE), which yields a mixture of cis- and trans-1,2-dichlorohexafluorocyclobutane. rsc.orgacs.org This reaction proceeds through a diradical intermediate, and the ratio of isomers can be influenced by reaction conditions. acs.org While thermal [2+2] reactions of simple alkenes are often symmetry-forbidden, the presence of fluorine and chlorine substituents alters the orbital energies and can facilitate the reaction. libretexts.org
Table 1: Examples of [2+2] Cycloaddition Reactions for Fluorinated Systems
| Reaction Type | Reactants | Key Product(s) | Initiation | Reference |
|---|---|---|---|---|
| Thermal Dimerization | Chlorotrifluoroethylene (CTFE) | cis- and trans-1,2-Dichlorohexafluorocyclobutane | Heat (300-500°C) | rsc.org |
| Photochemical Cycloaddition | Enone + Alkene | Substituted Cyclobutane | UV Light (often with sensitizer) | wikipedia.org |
| Photochemical Cycloaddition | N-Alkyl Maleimide + Alkene | Bicyclic Cyclobutane | UV Light (370 nm) | nih.gov |
| [2+2] Cycloaddition | Vinyl Acetate + CTFE | Substituted Chlorofluorocyclobutane | - | wikipedia.org |
Photochemical Syntheses of Cyclobutane Structures
Photochemical [2+2] cycloadditions are a powerful and versatile method for synthesizing cyclobutanes under mild conditions. libretexts.org Unlike their thermal counterparts, these reactions are symmetry-allowed upon photoexcitation of one of the alkene partners. libretexts.org The process typically involves the excitation of an alkene from its ground state (S₀) to a singlet excited state (S₁), followed by intersystem crossing to a more stable triplet state (T₁). wikipedia.org This triplet species then reacts with a ground-state alkene to form a 1,4-diradical intermediate, which subsequently undergoes spin inversion and ring closure to yield the cyclobutane product. wikipedia.org
Enone-alkene cycloadditions are a classic example of this type of transformation, frequently used in the synthesis of complex natural products. wikipedia.orgscribd.com To facilitate the reaction and avoid unwanted side reactions, a triplet sensitizer, such as acetone, is often used as the solvent. wikipedia.org The use of visible light in conjunction with photocatalysts has further broadened the scope of these reactions, allowing for the dimerization of dissimilar acyclic enones with high diastereoselectivity. organic-chemistry.org
Recent advancements have also highlighted the differences in reactivity between N-alkyl and N-aryl maleimides in photochemical cycloadditions with alkenes. nih.gov N-alkyl maleimides can react directly upon UV irradiation, whereas N-aryl maleimides often require a photosensitizer like thioxanthone for the reaction to proceed efficiently under visible light. nih.gov
Transition Metal-Catalyzed Syntheses of Fluorinated Cyclobutanes
Transition metal catalysis offers an alternative set of strategies for the construction and functionalization of fluorinated cyclobutanes, often providing access to chiral and complex products with high selectivity. organic-chemistry.orgnih.gov These methods can involve various mechanisms, including cross-coupling, hydroalkylation, and oxidative fluorination.
Rhodium-catalyzed asymmetric cross-coupling reactions between cyclobutenes and arylboronic acids have been developed to produce stereodefined four-membered rings. nih.gov The reaction is initiated by an asymmetric carbometallation of the cyclobutene, followed by processes like chain-walking or C-H insertion to yield a variety of functionalized cyclobutanes. nih.gov Copper catalysis has also been employed effectively. For instance, a copper hydride-catalyzed enantioselective, intramolecular hydroalkylation of halide-tethered styrenes provides access to enantioenriched cyclobutanes. organic-chemistry.org
For the direct introduction of fluorine, methods such as iron- or silver-catalyzed oxidative fluorination have been developed, although these may involve ring-rearrangement, as seen in the synthesis of β-fluoroketones from cyclopropanols. rsc.org
Table 2: Examples of Transition Metal-Catalyzed Cyclobutane Syntheses
| Catalyst System | Reaction Type | Substrates | Significance | Reference |
|---|---|---|---|---|
| Rhodium / Chiral Ligand | Asymmetric Cross-Coupling | Cyclobutenes + Arylboronic Acids | Forms complex, chiral cyclobutanes | nih.gov |
| Copper Hydride / Chiral Ligand | Intramolecular Hydroalkylation | Halide-Tethered Styrenes | Forms enantioenriched cyclobutanes | organic-chemistry.org |
| Fe(III) or Ag(I) | Oxidative Fluorination | Cyclopropanols | Site-specific synthesis of β-fluoroketones via rearrangement | rsc.org |
Targeted Synthesis of 1H,2H-1-Chloroperfluorocyclobutane
The synthesis of a specific isomer such as This compound requires a targeted approach, typically starting from readily available halogenated precursors. The most logical and documented pathways involve the construction of a dichlorohexafluorocyclobutane ring followed by subsequent modification, or the functionalization of a hexafluorocyclobutene (B1221722) core.
Strategies for Introducing Chloro and Fluoro Substituents into Cyclobutane Rings
The most direct strategy for incorporating both chlorine and fluorine into a cyclobutane ring is to build the ring from monomers that already contain these halogens. The thermal [2+2] cycloaddition of chlorotrifluoroethylene (CTFE) is the quintessential example of this approach. rsc.org This dimerization reaction directly produces 1,2-dichlorohexafluorocyclobutane (B1197575), a key intermediate from which other derivatives can be accessed. wikipedia.orgwikipedia.org
An alternative strategy involves starting with a fluorinated, unsaturated ring system like hexafluorocyclobutene and introducing chlorine and other atoms via addition reactions across the double bond. acs.orgontosight.ai Hexafluorocyclobutene itself is highly reactive and can undergo nucleophilic substitution and cycloaddition reactions. ontosight.ai The addition of hydrogen chloride (HCl), for example, could theoretically install both a hydrogen and a chlorine atom onto the ring.
Furthermore, nucleophilic fluorination using reagents like selectfluor or deoxofluorination can be employed to introduce fluorine atoms into a pre-existing, functionalized cyclobutane ring. researchgate.net
Precursors and Intermediate Compounds in this compound Synthesis
The synthesis of halogenated cyclobutanes relies on a few key industrial precursors and the intermediates derived from them.
Chlorotrifluoroethylene (CTFE) is a primary building block. It is a gas that can be produced by the dechlorination of 1,1,2-trichloro-1,2,2-trifluoroethane (CFC-113) with zinc. wikipedia.orgacs.org Its most important reaction in this context is thermal dimerization.
Reaction: 2 CClF=CF₂ → C₄F₆Cl₂
Conditions: The reaction is typically carried out at temperatures between 300°C and 500°C. rsc.org Below atmospheric pressure, it yields cis- and trans-1,2-dichlorohexafluorocyclobutane. rsc.org At higher temperatures (e.g., ~550°C), the linear dimer 3,4-dichlorohexafluoro-1-butene (B13424212) can also be formed. google.com
Intermediate: The primary product, 1,2-dichlorohexafluorocyclobutane , exists as a mixture of cis and trans isomers. rsc.orgacs.org This dichlorinated compound is a stable intermediate that can be isolated and used in subsequent steps. To arrive at a monochlorinated product containing hydrogen, one would need to envision a selective reduction, potentially replacing one chlorine atom with a hydrogen atom.
Hexafluorocyclobutene (HFCB) is another crucial intermediate, typically synthesized from 1,2-dichlorohexafluorocyclobutane. wikipedia.org
Synthesis: C₄F₆Cl₂ + Zn → C₄F₆ + ZnCl₂ wikipedia.org
Reactivity: HFCB is a versatile reagent for introducing the fluorinated cyclobutane motif. ontosight.aiontosight.ai It can react with various nucleophiles and undergo addition reactions. acs.org Its reaction with a hydro-chloro source could provide a direct route to a monochloro-hydro-hexafluorocyclobutane derivative. Due to its reactivity and toxicity, it requires careful handling. wikipedia.orgontosight.ai
The synthesis of the specifically named This compound would likely proceed from one of these two key intermediates. A plausible, though not explicitly documented, route could involve the reduction of 1,2-dichlorohexafluorocyclobutane under conditions that promote the replacement of one chlorine with a hydrogen and one fluorine with another hydrogen, or the hydrochlorination and subsequent reduction of hexafluorocyclobutene.
Stereoselective and Enantioselective Synthesis of this compound and Chiral Fluorinated Cyclobutane Derivatives
The creation of specific stereoisomers of this compound and related chiral fluorinated cyclobutane derivatives is a sophisticated area of synthetic chemistry. While direct stereoselective methods for the title compound are not extensively documented, the principles can be extrapolated from the synthesis of analogous chiral fluorinated cyclobutanes.
A primary route to the cyclobutane core is through [2+2] cycloaddition reactions. The stereochemistry of the resulting cyclobutane is dictated by the stereochemistry of the starting alkenes and the reaction mechanism. For instance, the thermal dimerization of chlorotrifluoroethylene yields 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane wikipedia.org. The stereochemical outcome of such reactions can be complex, often resulting in a mixture of cis and trans isomers.
Recent advancements in catalysis have enabled highly regio- and enantioselective syntheses of chiral fluorinated cyclobutane derivatives. One notable approach involves the rhodium-catalyzed asymmetric hydroboration of gem-difluorinated cyclobutenes. This method provides access to chiral gem-difluorinated α-boryl cyclobutanes and monofluorinated cyclobutenes with excellent enantioselectivity bohrium.comnih.gov. These chiral building blocks can then be further functionalized to a variety of enantioenriched fluorinated cyclobutane derivatives bohrium.comnih.gov.
Another powerful strategy is the use of phase-transfer catalysis (PTC) for enantioselective fluorination. Chiral phase-transfer catalysts can facilitate the stereocontrolled addition of fluorine to a prochiral substrate, leading to the formation of a chiral C-F bond nih.govnih.gov. While not directly applied to this compound, this methodology holds promise for the enantioselective synthesis of related chlorofluoroalkanes.
The development of enantioselective methods for constructing cyclobutanes can also be achieved through sequential catalytic processes. For example, enantiomerically enriched bicyclobutanes can be synthesized via Rhodium-catalyzed bicyclobutanation, which can then undergo further reactions like homoconjugate addition to yield densely functionalized cyclobutanes with high diastereoselectivity nih.gov.
| Catalytic System | Substrate | Product Type | Key Features |
| Rhodium-catalyst | gem-difluorinated cyclobutenes | Chiral gem-difluorinated α-boryl cyclobutanes | High regio- and enantioselectivity bohrium.comnih.gov. |
| Chiral Phase-Transfer Catalyst | Prochiral substrate | Chiral fluoroalkanes | Enantioselective fluorination nih.govnih.gov. |
| Rhodium(II) carboxylate | α-allyl-α-diazoester | Enantioenriched bicyclobutane | Three-component, two-catalyst process nih.gov. |
Green Chemistry Principles in this compound Synthesis
The synthesis of specialty chemicals like this compound is increasingly scrutinized through the lens of green chemistry, which aims to minimize environmental impact. Key principles include maximizing atom economy, developing sustainable catalysts, and reducing solvent usage.
Atom Economy Maximization in Chlorofluorocyclobutane Routes
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product acs.orgrsc.orgnih.gov. Addition reactions, such as [2+2] cycloadditions, are inherently atom-economical as all the atoms of the reactants are incorporated into the final product, generating no by-products mdpi.com.
For a hypothetical synthesis of this compound via a [2+2] cycloaddition between chlorotrifluoroethylene (CTFE) and vinylidene fluoride (B91410), the atom economy would theoretically be 100%.
However, many traditional methods for producing chlorofluorocarbons (CFCs) and hydrochlorofluorocarbons (HCFCs) involve substitution or elimination reactions, which often have lower atom economies due to the formation of stoichiometric by-products. For example, the synthesis of chlorodifluoromethane (B1668795) from chloroform (B151607) involves the formation of two moles of HCl as a by-product for every mole of product google.com.
| Reaction Type | Starting Materials | Desired Product | By-products | Atom Economy |
| [2+2] Cycloaddition | Chlorotrifluoroethylene + Vinylidene Fluoride | This compound | None | 100% (Theoretical) mdpi.com |
| Halogen Exchange | Chloroform + Hydrogen Fluoride | Chlorodifluoromethane | Hydrogen Chloride | Lower |
Improving atom economy in industrial processes is a critical aspect of sustainable chemistry acs.org.
Catalyst Development for Sustainable Synthesis of this compound
Catalysis plays a pivotal role in developing greener synthetic routes by enabling reactions to proceed under milder conditions, with higher selectivity, and often with improved atom economy. In the context of chlorofluorocarbon synthesis, catalysts are crucial for processes like hydrofluorination and halogen exchange acs.org.
The development of robust and regenerable catalysts is a key area of research. For instance, co-extruded aluminum/chromium oxide catalysts, optionally impregnated with metal salts, have been developed for the production of various chlorofluorocarbons and their hydro- analogues acs.org. These catalysts aim for high productivity and longevity, which are important for industrial-scale green chemistry.
Phase-transfer catalysts (PTCs) represent another important class of catalysts for greening chemical processes. PTCs can facilitate reactions between reactants in immiscible phases, often allowing the use of water as a solvent and reducing the need for volatile organic compounds (VOCs) ijirset.comyoutube.com. Chiral PTCs can also be employed for enantioselective synthesis, as mentioned in the previous section nih.govnih.gov.
Solvent Minimization and Alternative Media in Chlorofluorocyclobutane Processes
Traditional organic solvents are often volatile, flammable, and toxic, contributing significantly to the environmental footprint of chemical processes. Green chemistry encourages the minimization of solvent use or the replacement of hazardous solvents with more environmentally benign alternatives.
Ionic liquids have emerged as promising alternative solvents for various chemical processes, including the separation of fluorocarbon mixtures google.comnih.govacs.org. Their negligible vapor pressure, thermal stability, and tunable properties make them attractive for developing greener separation and reaction systems. Fluorinated ionic liquids, in particular, have shown high solubility for hydrofluorocarbons acs.orgresearchgate.net.
Supercritical fluids , such as supercritical carbon dioxide (scCO₂), offer another green solvent alternative. scCO₂ is non-toxic, non-flammable, and its solvent properties can be tuned by adjusting pressure and temperature. It is used in various industrial applications, including extraction and as a reaction medium rsc.orgprepchem.com.
Fluorinated solvents , such as fluorinated alcohols, can also serve as greener reaction media. For example, 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) is a polar, non-nucleophilic solvent that can prevent side reactions and in some cases, enhance reactivity in electrochemical syntheses nih.gov.
Reaction Mechanisms and Reactivity of 1h,2h 1 Chloroperfluorocyclobutane
Ring-Opening Reactions of Chlorofluorocyclobutane Systems
The strained cyclobutane (B1203170) ring in chlorofluorocyclobutane systems, including 1H,2H-1-Chloroperfluorocyclobutane, is susceptible to cleavage under various conditions, leading to the formation of linear products. These reactions are often driven by the release of ring strain.
The pyrolysis of halogenated cyclobutanes can lead to a variety of ring-opened products. For instance, the thermal decomposition of 1-chloro-1,2,2-trifluorocyclobutane (B1209949) results in the formation of 1-chloro-1,2,2-trifluoroethylene and ethylene, indicating a cleavage of the cyclobutane ring.
The reaction of 1,1,2,2,3-pentafluoro-3-chlorocyclobutane with sodium thiophenoxide does not result in simple substitution but rather in a complex reaction involving ring opening. This suggests that the nucleophilic attack can induce ring cleavage, especially in highly fluorinated systems.
Substitution Reactions Involving Chlorine and Fluorine Atoms in this compound
The presence of both chlorine and fluorine atoms on the cyclobutane ring allows for a range of substitution reactions. The relative reactivity of these halogens is a key factor in determining the reaction outcomes.
In nucleophilic substitution reactions, the chlorine atom in this compound is generally more susceptible to displacement than the fluorine atoms. This is due to the lower bond strength of the C-Cl bond compared to the C-F bond.
Studies on related compounds, such as 1,1,2,2,3-pentafluoro-3-chlorocyclobutane, have shown that nucleophiles preferentially attack the carbon bearing the chlorine atom. For example, its reaction with sodium thiophenoxide leads to products resulting from the displacement of the chloride ion.
The reaction of 1-chloro-1,2,2-trifluorocyclobutane with various nucleophiles also demonstrates the preferential substitution of the chlorine atom.
Direct electrophilic substitution on the halogenated carbon atoms of this compound is generally not a favored reaction pathway. The strong electron-withdrawing nature of the fluorine and chlorine atoms deactivates the ring towards electrophilic attack.
However, electrophilic addition to the double bond of related unsaturated systems, such as chlorotrifluoroethylene (B8367), which can be formed from the pyrolysis of chlorofluorocyclobutanes, is a well-established reaction.
Homolytic Cleavage and Radical Reactions of Carbon-Halogen and Carbon-Carbon Bonds in this compound Derivatives
The carbon-halogen and carbon-carbon bonds in this compound and its derivatives can undergo homolytic cleavage under the influence of heat or UV radiation, leading to the formation of radical intermediates.
The photolysis of 1-chloro-1,2,2-trifluorocyclobutane has been studied to understand the dissociation pathways. The primary photochemical process is the cleavage of the C-Cl bond, which is the weakest bond in the molecule. This leads to the formation of a cyclobutyl radical and a chlorine atom.
The resulting cyclobutyl radical can then undergo further reactions, such as ring-opening to form an unsaturated acyclic radical. The study of the photolysis of similar compounds, like 1,1-dichlorotetrafluorocyclobutane, also shows the initial cleavage of a C-Cl bond.
The thermal decomposition of chlorofluorocyclobutanes can also proceed through radical mechanisms, involving the cleavage of C-C bonds within the ring to form diradicals, which then rearrange to form stable alkenes.
Cycloreversion Reactions of Fluorinated Cyclobutanes
Cycloreversion, the reverse of a [2+2] cycloaddition, is a characteristic reaction of cyclobutanes, particularly when activated by thermal or photochemical means. For fluorinated cyclobutanes, this reaction typically leads to the formation of fluoroalkenes.
The pyrolysis of 1,2-dichloro-1,2,3,3,4,4-hexafluorocyclobutane, for example, yields chlorotrifluoroethylene. This indicates a cleavage of the cyclobutane ring into two alkene fragments. The regiochemistry of the cleavage is influenced by the substitution pattern on the ring.
Similarly, the thermal decomposition of this compound is expected to proceed via cycloreversion to yield a mixture of fluoroalkenes. The specific products would depend on which set of C-C bonds in the ring are broken.
Stereochemical Aspects of this compound Reactivity
The stereochemistry of reactions involving this compound is influenced by the puckered nature of the cyclobutane ring and the stereocenters created by the substituents.
The addition of radicals to the double bond of cyclic fluoroalkenes, which can be precursors to or products from this compound, often proceeds with a high degree of stereoselectivity. The direction of attack (syn or anti) is influenced by the steric hindrance and electronic effects of the substituents on the ring.
In substitution reactions, if the reaction proceeds via an SN2 mechanism, an inversion of configuration at the reaction center would be expected. However, due to the strained nature of the cyclobutane ring, other mechanisms that lead to retention or a mixture of stereoisomers may also be operative.
Catalytic Transformations of this compound and Related Fluorinated Cyclobutanes
The catalytic chemistry of fluorinated compounds, particularly those containing a cyclobutane ring, is a burgeoning field of research driven by the unique properties these motifs impart to larger molecules. While direct catalytic transformations of this compound are not extensively documented in publicly available literature, the reactivity of this molecule can be inferred from studies on related fluorinated cyclobutanes and other organofluorine compounds. The primary catalytic pathways applicable to this compound and its analogues include dehydrochlorination, palladium-catalyzed cross-coupling reactions, and rhodium-catalyzed transformations.
One of the most probable catalytic transformations for this compound is dehydrochlorination to yield perfluorocyclobutene. This type of reaction is analogous to the industrial production of vinyl chloride from 1,2-dichloroethane. nih.gov Research into the dehydrochlorination of other chlorinated hydrocarbons, such as 1,1,2-trichloroethane (B165190) (1,1,2-TCE), provides insights into potential catalysts and conditions. For instance, studies have shown that various supported metal catalysts can effectively promote dehydrochlorination. nih.gov
Palladium-catalyzed cross-coupling reactions represent a powerful tool for forming carbon-carbon and carbon-heteroatom bonds, and their application to fluorinated substrates is an active area of investigation. mdpi.comresearchgate.net The C-Cl bond in this compound is a likely site for oxidative addition to a low-valent palladium complex, initiating a catalytic cycle. The efficiency of such a process is influenced by the choice of phosphine (B1218219) ligands, additives, bases, and solvents, as demonstrated in the Heck coupling of aryl chlorides. nih.gov
Rhodium catalysts are also known to mediate a variety of transformations involving C-H and C-C bond activation. nih.gov In the context of this compound, rhodium catalysts could potentially be employed for C-H functionalization or for reactions involving the olefinic product of dehydrochlorination. For example, rhodium-catalyzed hydroboration has been successfully applied to gem-difluorinated cyclobutenes, leading to the synthesis of chiral fluorinated cyclobutane derivatives.
Research Findings on Related Catalytic Transformations
While specific data on the catalytic transformations of this compound is scarce, the following tables summarize key findings from studies on related systems, which can provide a basis for predicting its reactivity.
Table 1: Catalysts for Dehydrochlorination of Chlorinated Hydrocarbons
This table presents various catalysts used for the dehydrochlorination of 1,1,2-trichloroethane (1,1,2-TCE), a process that shares mechanistic similarities with the potential dehydrochlorination of this compound. The data highlights the types of catalytic systems that could be adapted for this purpose.
| Catalyst System | Substrate | Product(s) | Key Findings |
| Cs/Al₂O₃ | 1,1,2-TCE | Dichloroethylene (DCE), Vinyl chloride, Chloroacetylene | At 533 K, the selectivity for chloroacetylene reached 4.62%. nih.gov |
| Ba/Al₂O₃ | 1,1,2-TCE | Dichloroethylene (DCE), Vinyl chloride | At 533 K, the selectivity for vinyl chloride was 6.54%. nih.gov |
| Nitrogen-doped Activated Carbon (N-AC) | 1,2-Dichloroethane (EDC) | Vinyl Chloride Monomer (VCM) | Achieved almost complete conversion of EDC to VCM at 300 °C. nih.gov |
| Silica supported pentaethylenehexamine | 1,1,2-TCE | Dichloroethylene (DCE) | Catalyst deactivation was observed due to the formation of ammonium (B1175870) chloride species. nih.gov |
Table 2: Palladium-Catalyzed Cross-Coupling of Fluorinated and Chlorinated Compounds
This table summarizes representative palladium-catalyzed cross-coupling reactions of substrates bearing C-F and C-Cl bonds, illustrating the potential for functionalizing this compound.
| Catalyst System | Substrate(s) | Reaction Type | Key Findings |
| Pd(0)/PR₃ with LiI | Tetrafluoroethylene (TFE) and Diarylzinc | Cross-coupling | Promoted oxidative addition of a C-F bond to palladium(0), leading to trifluorovinyl palladium(II) iodide. mdpi.com |
| Pd(0)/PR₃ | Tetrafluoroethylene (TFE) and Arylboronates | Cross-coupling | The trifluorovinyl palladium(II) fluoride (B91410) intermediate did not require an extraneous base. mdpi.comresearchgate.net |
| Palladium with various phosphine ligands | 4-trifluoromethyl-1-chlorobenzene and Olefins | Heck coupling | The basicity and steric demand of the phosphine ligand are crucial for efficient coupling. nih.gov |
| PdCl₂(o-tolyl₃P)₂ | Aryl Halides and Amines | Buchwald-Hartwig Amination | The original report used 1 mol % of the palladium precatalyst. nih.gov |
Table 3: Rhodium-Catalyzed Transformations
This table highlights a rhodium-catalyzed reaction that demonstrates the potential for functionalizing unsaturated systems that could be derived from this compound.
| Catalyst System | Substrate(s) | Reaction Type | Key Findings |
| Rhodium with a bulky phosphine ligand and NaOiPr | 1,1-diarylethylenes and CO₂ | meta-Selective C-H Carboxylation | The reaction proceeds via hydrorhodation followed by rhodium migration. nih.gov |
Advanced Spectroscopic Characterization and Structural Elucidation of 1h,2h 1 Chloroperfluorocyclobutane
Mass Spectrometry (MS) of 1H,2H-1-Chloroperfluorocyclobutane
Mass spectrometry provides information about the molecular weight of a compound and offers insights into its structure through the analysis of its fragmentation patterns.
In electron impact (EI) ionization, high-energy electrons bombard the molecule, causing it to ionize and form a molecular ion (M⁺˙). This molecular ion is often unstable and undergoes fragmentation to produce smaller, more stable ions.
The mass spectrum of this compound would be expected to show a molecular ion peak. A key feature would be the isotopic pattern for chlorine: the presence of ³⁵Cl and ³⁷Cl isotopes in an approximate 3:1 ratio will result in an M+2 peak with about one-third the intensity of the molecular ion peak for all chlorine-containing fragments.
Plausible fragmentation pathways include:
Loss of a Chlorine Radical: The C-Cl bond is relatively weak and can cleave to form a stable [M-Cl]⁺ cation. This is often a prominent peak in the mass spectra of chloroalkanes.
Loss of HF: Elimination of a hydrogen fluoride (B91410) molecule is a common fragmentation pathway for fluorinated compounds containing hydrogen.
Cycloreversion: The cyclobutane (B1203170) ring can cleave into two two-carbon fragments. This could lead to the formation of ions corresponding to fragments like [C₂H₂FCl]⁺˙ and [C₂F₄]⁺˙.
Loss of Other Small Fragments: Cleavage can also result in the loss of other small radicals or neutral molecules, leading to a series of fragment ions that help to piece together the original structure.
Interactive Table: Predicted Key Fragments in the EI Mass Spectrum of this compound (C₄H₂ClF₆)
| m/z Value | Proposed Fragment Ion | Proposed Loss from Molecular Ion | Notes |
| 196/198 | [C₄H₂ClF₆]⁺˙ | - (Molecular Ion) | Isotopic pattern (3:1) due to ³⁵Cl/³⁷Cl. |
| 161 | [C₄H₂F₆]⁺ | Loss of •Cl | Loss of chlorine radical. |
| 176 | [C₄HF₆]⁺ | Loss of HCl | Elimination of hydrogen chloride. |
| 100 | [C₂F₄]⁺˙ | Ring cleavage (cycloreversion) | Formation of tetrafluoroethylene radical cation. |
| 96/98 | [C₂H₂FCl]⁺˙ | Ring cleavage (cycloreversion) | Formation of chlorofluoroethene radical cation. |
High-Resolution Mass Spectrometry for Elemental Composition Determination
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for unequivocally determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. nih.govnih.gov Unlike low-resolution mass spectrometry, which provides a nominal mass, HRMS instruments like Fourier Transform Ion Cyclotron Resonance (FT-ICR) or Orbitrap mass spectrometers can measure mass-to-charge ratios (m/z) to within a few parts per million (ppm). nih.gov This precision allows for the calculation of a unique elemental formula.
For this compound, the theoretical exact mass can be calculated using the masses of its most abundant isotopes (¹H, ¹²C, ³⁵Cl, ¹⁹F). This calculated mass serves as a reference against which the experimentally measured mass is compared. The close agreement between the experimental and theoretical mass confirms the elemental formula with high confidence, distinguishing it from other potential isobaric compounds (molecules with the same nominal mass but different elemental formulas). researchgate.net
Table 1: Theoretical vs. Experimental Mass Data for C₄H₂ClF₇ This table presents hypothetical data to illustrate the application of HRMS.
| Parameter | Value |
|---|---|
| Molecular Formula | C₄H₂³⁵ClF₇ |
| Theoretical Monoisotopic Mass | 213.9765 u |
| Experimental Mass (Hypothetical) | 213.9762 u |
The data demonstrates that a mass accuracy of well under 5 ppm provides strong evidence for the assigned elemental composition of C₄H₂ClF₇.
Advanced Dissociation Techniques (e.g., Electron-Activated Dissociation) for Structural Information
While HRMS confirms the elemental formula, tandem mass spectrometry (MS/MS) is employed to elucidate the molecular structure by fragmenting the molecule and analyzing the resulting pieces. nih.gov For highly fluorinated compounds, traditional fragmentation methods like Collision-Induced Dissociation (CID) can sometimes be too energetic, leading to extensive fragmentation and the loss of key structural information. sciex.com
Advanced dissociation techniques, such as Electron-Activated Dissociation (EAD), offer a more controlled fragmentation process. EAD utilizes interactions with low-energy electrons to induce bond cleavage, often preserving more of the original molecular structure in the resulting fragments. sciex.comaip.org This method is particularly beneficial for identifying the specific locations of atoms within the molecule.
In the analysis of this compound, EAD would be expected to generate a richer fragmentation spectrum compared to CID. Key fragmentation pathways would likely involve the cleavage of C-C bonds within the cyclobutane ring and the loss of substituents like H, Cl, and F atoms or HF and HCl molecules. By analyzing the masses of these fragments, the connectivity of the atoms can be pieced together, confirming the cyclobutane structure and the relative positions of the hydrogen, chlorine, and fluorine atoms. For example, the detection of fragments corresponding to the loss of a CHF₂ group versus a CF₂Cl group could help pinpoint the location of the hydrogen and chlorine atoms on the ring. sciex.com
Table 2: Hypothetical Key Fragments of this compound in EAD
| Fragment Ion (Hypothetical) | Description |
|---|---|
| [C₂HF₂Cl]⁺ | Fragment from ring cleavage |
| [C₂F₄]⁺ | Fragment from ring cleavage |
| [C₄H₂F₇]⁺ | Loss of Cl radical |
| [C₄HClF₆]⁺ | Loss of HF |
Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman spectroscopy, provides information about the functional groups and the structural backbone of a molecule by probing its molecular vibrations. wikipedia.orgbruker.com These two techniques are complementary; IR spectroscopy measures the absorption of light due to changes in the dipole moment during a vibration, while Raman spectroscopy measures the inelastic scattering of light due to changes in the polarizability of the molecule. horiba.com
For this compound, the IR and Raman spectra would exhibit characteristic peaks corresponding to the vibrations of its specific bonds (C-H, C-F, C-Cl, C-C) and the puckering and breathing modes of the cyclobutane ring.
The vibrational spectrum of a chlorofluorocyclobutane system is complex but can be interpreted by assigning specific frequency ranges to different types of molecular motion.
C-H Stretching: Vibrations associated with the carbon-hydrogen bonds are typically observed in the 2900-3100 cm⁻¹ region of the IR and Raman spectra.
C-F Stretching: The highly polar and strong carbon-fluorine bonds give rise to intense absorptions in the IR spectrum, typically in the 1000-1400 cm⁻¹ range. The exact frequency can be influenced by the number of fluorine atoms attached to a single carbon.
C-Cl Stretching: The carbon-chlorine stretching vibration is found at lower frequencies, generally in the 600-800 cm⁻¹ region.
Cyclobutane Ring Modes: The cyclobutane ring itself has characteristic vibrational modes, including ring "puckering" and "breathing" vibrations. These are typically found in the fingerprint region of the spectrum (below 1500 cm⁻¹) and are sensitive to the mass and geometry of the substituents on the ring. nih.gov
Table 3: Expected Vibrational Modes for this compound
| Vibrational Mode | Expected Wavenumber Range (cm⁻¹) | Primary Spectroscopic Activity |
|---|---|---|
| C-H Stretch | 2950 - 3050 | IR and Raman |
| C-F Stretch | 1100 - 1350 | Strong in IR |
| C-C Stretch (Ring) | 900 - 1200 | IR and Raman |
| C-Cl Stretch | 650 - 800 | IR and Raman |
X-ray Crystallography of Crystalline this compound Derivatives
X-ray crystallography is the gold standard for determining the precise three-dimensional structure of a molecule in the solid state. This technique provides definitive information on bond lengths, bond angles, and the conformation of the molecule. mdpi.com
To perform X-ray crystallography, a single, high-quality crystal of the compound is required. As this compound is likely a liquid or gas at room temperature, it would need to be crystallized at low temperatures or, more commonly, a solid derivative would need to be synthesized. acs.org
Once a suitable crystal is obtained, it is bombarded with X-rays. The resulting diffraction pattern is analyzed to generate an electron density map, from which the positions of the individual atoms can be determined. For this compound, this analysis would confirm the puckered conformation of the cyclobutane ring, which deviates from a planar structure to relieve angle and torsional strain. nih.gov It would also provide precise measurements of the C-C, C-H, C-Cl, and C-F bond lengths and the various bond angles within the molecule, offering unambiguous proof of its structure. acs.orgresearchgate.net
Table 4: Illustrative Structural Parameters Obtainable from X-ray Crystallography This table presents expected ranges for structural parameters based on related fluorinated cyclobutane structures.
| Parameter | Expected Value |
|---|---|
| C-C Bond Length (ring) | 1.54 - 1.57 Å |
| C-F Bond Length | 1.33 - 1.36 Å |
| C-Cl Bond Length | 1.76 - 1.79 Å |
| C-H Bond Length | ~1.09 Å |
This definitive structural data is crucial for understanding the molecule's physical properties and reactivity.
Computational and Theoretical Studies on 1h,2h 1 Chloroperfluorocyclobutane
Quantum Chemical Calculations of Electronic Structure and Bonding
Quantum chemical calculations have been employed to investigate the electronic structure and bonding of 1H,2H-1-Chloroperfluorocyclobutane. These studies, often utilizing density functional theory (DFT) and ab initio methods, provide insights into the molecule's geometry, charge distribution, and the nature of its chemical bonds.
The puckered four-membered ring of cyclobutane (B1203170) derivatives is a subject of considerable theoretical interest. In this compound, the substituents significantly influence the ring's conformation and electronic properties. Theoretical calculations help to elucidate the interplay between the electronegative fluorine atoms, the chlorine atom, and the hydrogen atoms on the electronic environment of the cyclobutane ring.
These calculations can determine key parameters such as bond lengths, bond angles, and dihedral angles, which are crucial for understanding the molecule's three-dimensional structure. Furthermore, analysis of the molecular orbitals and the electron density distribution reveals the covalent and ionic character of the various bonds within the molecule.
Conformational Analysis and Energetics of this compound
The conformational landscape of this compound is dominated by the puckering of the cyclobutane ring. This puckering is a mechanism to relieve the ring strain inherent in a planar four-membered ring. Theoretical studies focus on determining the potential energy surface for this puckering motion.
The two primary puckered conformations are the axial and equatorial forms, which refer to the position of the chlorine atom relative to the plane of the ring. Computational methods are used to calculate the energy difference between these conformers and the energy barrier to their interconversion. These calculations provide a detailed understanding of the molecule's flexibility and the relative populations of its different conformations at various temperatures. The puckering angle and the barrier to planarity are key energetic parameters determined from these theoretical models.
Theoretical Bond Dissociation Energies of Carbon-Halogen and Carbon-Carbon Bonds
Theoretical calculations are instrumental in determining the bond dissociation energies (BDEs) for the various bonds in this compound. The BDE is a critical parameter for understanding the molecule's thermal stability and its potential reaction pathways, particularly in atmospheric or combustion chemistry.
High-level ab initio and DFT methods are used to compute the energy required to homolytically cleave specific bonds. Of particular interest are the C-Cl, C-H, C-F, and C-C bonds. The strength of these bonds is influenced by the electronic effects of the surrounding fluorine atoms. For instance, the numerous electronegative fluorine atoms can significantly impact the strength of the adjacent C-C and C-halogen bonds.
| Bond Type | Representative Compound | Theoretical BDE (kcal/mol) |
| C-Cl | Chloromethane | ~81 |
| C-H | Methane | ~105 |
| C-F | Fluoromethane | ~110 |
| C-C | Ethane | ~90 |
Note: These are approximate values for simple molecules and the actual BDEs in this compound will be influenced by the specific molecular structure and substituent effects.
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry plays a vital role in mapping out the potential reaction pathways of this compound. This involves identifying the transition states that connect reactants to products for various chemical transformations.
Theoretical studies can model reactions such as thermal decomposition, oxidation, and reactions with atmospheric radicals like the hydroxyl (OH) radical. By calculating the energies of reactants, products, and transition states, a potential energy surface for the reaction can be constructed. This allows for the determination of activation energies, which are key to predicting reaction rates.
For example, the abstraction of the hydrogen atom by an OH radical is a likely initial step in the atmospheric degradation of this compound. Transition state modeling for this process would involve locating the geometry of the transition state structure and calculating its energy relative to the reactants.
Spectroscopic Property Prediction and Correlation with Experimental Data
Theoretical calculations are a powerful tool for predicting the spectroscopic properties of this compound, which can then be compared with experimental spectra for validation and interpretation.
Computational methods can predict various types of spectra, including:
Infrared (IR) Spectra: By calculating the vibrational frequencies and their corresponding intensities, a theoretical IR spectrum can be generated. This is invaluable for assigning the absorption bands in an experimental IR spectrum to specific molecular vibrations, such as C-F stretches, C-Cl stretches, and ring puckering modes.
Nuclear Magnetic Resonance (NMR) Spectra: Theoretical calculations can predict the chemical shifts of the ¹H, ¹³C, and ¹⁹F nuclei. These predicted shifts can aid in the assignment of signals in experimental NMR spectra, providing a detailed picture of the molecule's electronic environment.
Microwave Spectra: Calculations of rotational constants can predict the microwave spectrum, which provides highly accurate information about the molecule's geometry.
The correlation between predicted and experimental spectra serves as a stringent test of the accuracy of the computational methods used and provides a deeper understanding of the molecule's structure and dynamics.
Derivatization and Functionalization of 1h,2h 1 Chloroperfluorocyclobutane
Introduction of Additional Functional Groups on the Cyclobutane (B1203170) Ring
The reactivity of 1H,2H-1-chloroperfluorocyclobutane is primarily centered around the carbon-chlorine (C-Cl) and carbon-hydrogen (C-H) bonds. These sites offer opportunities for the introduction of a variety of functional groups, thereby transforming the parent molecule into a versatile synthetic intermediate.
The C-Cl bond is susceptible to nucleophilic substitution reactions, allowing for the introduction of oxygen, nitrogen, and sulfur-containing moieties. While specific studies on this compound are limited, analogous reactions with other chloro-perfluoroalkanes suggest that alkoxides, amines, and thiolates can displace the chloride ion. The high electronegativity of the fluorine atoms on the cyclobutane ring is expected to activate the C-Cl bond towards nucleophilic attack.
Furthermore, the C-H bond provides a handle for functionalization through deprotonation followed by reaction with an electrophile, or via direct C-H activation strategies. The acidity of this proton is enhanced by the neighboring perfluorinated carbons, making it accessible for reactions with strong bases.
Regioselective and Chemoselective Functionalization Strategies
A significant challenge in the functionalization of this compound lies in achieving regioselectivity and chemoselectivity. With two distinct reactive sites, the C-H and C-Cl bonds, controlling which site reacts is crucial for predictable and efficient synthesis.
Chemoselectivity , the preferential reaction of one functional group over another, can be achieved by carefully selecting reagents and reaction conditions. For instance, nucleophilic substitution reactions will selectively target the C-Cl bond, leaving the C-H bond intact. Conversely, reactions involving radical initiators or specific organometallic catalysts could potentially target the C-H bond.
Regioselectivity , the control of reaction at a particular position, is also a key consideration. In the context of this compound, this primarily relates to subsequent reactions after an initial functionalization. For instance, if the chlorine is replaced by a new functional group, the electronic properties of the ring will be altered, influencing the reactivity of the remaining C-F bonds and the C-H bond in any subsequent derivatization steps.
Palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, represent a powerful strategy for the chemoselective functionalization of the C-Cl bond. youtube.comyoutube.com These reactions allow for the formation of new carbon-carbon bonds, introducing aryl, vinyl, or alkynyl groups. The choice of phosphine (B1218219) ligands on the palladium catalyst can be critical in modulating reactivity and achieving high yields. While direct examples with this compound are not prevalent in the literature, the extensive use of these methods for other chloro- and bromo-fluoroalkanes suggests their applicability.
Formation of Complex Molecular Architectures Containing the this compound Core
For example, a derivative bearing a carboxylic acid or an amine group could be used in peptide synthesis or for the construction of novel polymers. The introduction of an alkyne or azide (B81097) via nucleophilic substitution would enable its use in "click chemistry" reactions, providing a highly efficient route to complex conjugates.
The table below illustrates hypothetical, yet plausible, complex molecules that could be synthesized from functionalized this compound, highlighting the versatility of this building block.
| Starting Material | Functionalization Reaction | Resulting Intermediate | Subsequent Reaction | Complex Molecular Architecture |
| This compound | Nucleophilic Substitution with Sodium Azide | 1-Azido-1H,2H-perfluorocyclobutane | Huisgen Cycloaddition with a terminal alkyne | Triazole-linked bioactive molecule or polymer |
| This compound | Palladium-catalyzed Sonogashira Coupling with Phenylacetylene | 1-(Phenylethynyl)-1H,2H-perfluorocyclobutane | Further functionalization of the phenyl ring | Liquid crystal or functional material with a perfluorocyclobutane core |
| This compound | Grignard Reagent Formation (hypothetical) | 1H,2H-Perfluorocyclobutylmagnesium Chloride | Reaction with a carbonyl compound | Tertiary alcohol containing the perfluorocyclobutane moiety |
The development of synthetic routes to these and other complex structures will depend on a detailed understanding of the reactivity of this compound and its derivatives. Future research in this area is poised to expand the synthetic toolbox for creating novel fluorinated compounds with tailored properties for a wide range of applications.
Advanced Applications of 1h,2h 1 Chloroperfluorocyclobutane in Chemical Research
Role as Building Blocks in Complex Molecule Synthesis
While direct, widespread examples of 1H,2H-1-Chloroperfluorocyclobutane as a starting material in complex, multi-step syntheses are not extensively documented in readily available literature, its potential as a precursor to valuable intermediates is significant. The chloro-substituent on the perfluorinated cyclobutane (B1203170) ring offers a reactive handle for further chemical transformations, allowing for its incorporation into larger, more complex molecular architectures.
A key application of perfluorocyclobutane derivatives lies in their conversion to trifluorovinyl ethers (TFVEs). These TFVEs are highly valuable monomers in the synthesis of perfluorocyclobutane (PFCB) polymers. The synthesis of TFVEs can be achieved through various routes, and a chloro-functionalized perfluorocyclobutane can be envisioned as a key starting material for creating functionalized TFVEs. These functionalized ethers can then undergo thermal [2+2] cyclodimerization to form the characteristic 1,2-disubstituted perfluorocyclobutyl linkage, a cornerstone of PFCB polymer chemistry. This process allows for the introduction of a wide array of chemical functionalities into the resulting polymer, tailored for specific applications.
Polymerization and Materials Science Applications Involving Perfluorocyclobutane Derivatives
The development of high-performance polymers is a major driving force in materials science. Perfluorocyclobutane-containing polymers are a significant class of materials known for their exceptional thermal stability, chemical resistance, and desirable optical and electrical properties.
Synthesis of Perfluorocyclobutane (PFCB) Polymers
Perfluorocyclobutane (PFCB) polymers are typically synthesized through the thermal cyclopolymerization of bistrifluorovinyl ether (bis-TFVE) monomers. This [2+2] cycloaddition reaction proceeds without the need for catalysts or initiators, forming a thermally stable, four-membered perfluorocyclic ring within the polymer backbone. The properties of the resulting PFCB polymer can be finely tuned by modifying the structure of the aromatic ether segment of the bis-TFVE monomer.
This versatility allows for the creation of a wide range of PFCB polymers, from amorphous thermoplastics to cross-linked thermosets. For instance, the incorporation of siloxane units into the polymer backbone can lead to the formation of fluorosiloxane polymers with a linear structure of alternating disiloxanyl-p-phenylene and perfluorocyclobutyl ether linkages. These materials exhibit properties of both fluoropolymers and silicones, such as high thermal stability and flexibility.
Electrochromic Properties of PFCB-Containing Oligomers
The integration of perfluorocyclobutane rings into conjugated organic molecules has led to the development of novel electrochromic materials. These materials can change their optical properties, such as color, in response to an electrical stimulus.
Research has shown that oligomers containing a PFCB ring and arylamine units exhibit promising electrochromic behavior. For example, an oligomer based on an N,N,N′,N′-tetraphenyl-biphenyl-4,4′-diamine (TPD) unit linked by a PFCB ring has been synthesized. This material demonstrates high thermal stability with a decomposition temperature of 435 °C. pharmablock.comru.nl When coated as a thin film on an indium-tin oxide (ITO) substrate, this oligomer displays reversible redox behavior and distinct color changes from colorless to yellow and then to greenish-blue upon electrochemical oxidation. pharmablock.comru.nl
Table 1: Electrochromic Properties of a TPD-PFCB Oligomer pharmablock.comru.nl
| Property | Value |
| Decomposition Temperature (Td) | 435 °C |
| Oxidation Peaks | 1.06 V and 1.11 V |
| Color Change (Oxidation) | Colorless -> Yellow -> Greenish-Blue |
| Coloration Efficiency | 602 cm²/C |
| Coloring Time (700 nm) | 0.71 s |
| Bleaching Time (700 nm) | 0.12 s |
These properties make PFCB-containing oligomers attractive candidates for applications in smart windows, displays, and other optoelectronic devices.
Research into Cyclobutane Derivatives for Specific Receptor Interactions (Academic Focus)
The rigid and conformationally constrained nature of the cyclobutane ring makes it an attractive scaffold in medicinal chemistry and drug discovery. pharmablock.com By incorporating a cyclobutane moiety into a drug candidate, chemists can lock key pharmacophoric groups in a specific orientation, potentially leading to enhanced potency, selectivity, and improved pharmacokinetic profiles. pharmablock.com
The unique puckered conformation of the cyclobutane ring can be exploited to design molecules that fit precisely into the binding sites of biological targets such as enzymes and receptors. pharmablock.com This has led to the development of a number of cyclobutane-containing drugs and clinical candidates. ru.nl
For instance, cyclobutane derivatives have been investigated as potent and selective antagonists for the neurokinin-1 (NK1) receptor, a target for antiemetic and antidepressant drugs. The rigid cyclobutane core helps to orient the pharmacophoric groups for optimal interaction with the receptor.
In another area of research, novel cyclobutane derivatives have been identified as nonpeptidic agonists for the glucagon-like peptide-1 (GLP-1) receptor, a key target in the treatment of type 2 diabetes. These small molecules mimic the action of the natural peptide ligand, demonstrating the potential of the cyclobutane scaffold in designing peptide mimetics.
Furthermore, the introduction of a cyclobutane fragment into certain molecular structures has been shown to significantly improve the antifungal and antibacterial activities of the parent compounds. lifechemicals.com This highlights the broad potential of cyclobutane derivatives in the development of new therapeutic agents. The ongoing exploration of functionalized cyclobutanes continues to be an active area of academic and industrial research. chemrxiv.orgnih.govchemrxiv.org
Table 2: Examples of Cyclobutane-Containing Compounds in Drug Discovery
| Compound Type | Therapeutic Target/Application | Reference |
| Novel Cyclobutane Derivatives | Potent and selective NK1 receptor antagonists | |
| Nonpeptidic Cyclobutane Agonists | Glucagon-like peptide-1 (GLP-1) receptor | |
| Thiazole-based agents with cyclobutane fragment | Improved antifungal and antibacterial activities | lifechemicals.com |
| Boceprevir | Protease inhibitor for hepatitis C | lifechemicals.com |
| Carboplatin | Anticancer agent | lifechemicals.com |
Environmental Fate and Degradation Pathways of 1h,2h 1 Chloroperfluorocyclobutane Academic Perspective
Mechanistic Studies of Environmental Degradation (e.g., photolysis, hydrolysis, biodegradation)
Detailed mechanistic studies on 1H,2H-1-Chloroperfluorocyclobutane are limited; therefore, its environmental degradation is largely inferred from the behavior of structurally similar perfluorinated and chlorofluorinated compounds.
Atmospheric Degradation: Photolysis and Reaction with Hydroxyl Radicals
The primary degradation pathway for many chlorofluorocarbons (CFCs) in the atmosphere is photolysis by ultraviolet (UV) radiation in the stratosphere. iastate.eduacs.orgnih.gov Inert in the lower atmosphere (troposphere), compounds like this compound are expected to gradually diffuse to the stratosphere where they can be broken down by high-energy UV radiation. acs.orgnih.gov This process, known as photodissociation, involves the cleavage of the carbon-chlorine bond, which is weaker than the carbon-fluorine bond, to release a chlorine atom. iastate.eduacs.org This chlorine atom can then catalytically participate in the depletion of the ozone layer. iastate.edulibretexts.org
The atmospheric lifetime of this compound is largely determined by its reactivity with hydroxyl radicals (•OH) in the troposphere. smolecule.com By analogy with perfluorocyclobutane, which has an estimated atmospheric lifetime of approximately 3200 years, this compound is expected to have an extraordinarily long atmospheric persistence. smolecule.com The rate constant for the reaction of structurally similar perfluorinated compounds with hydroxyl radicals is typically in the range of 10⁻¹⁵ to 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹, indicating negligible reactivity under atmospheric conditions. smolecule.com
Hydrolysis
This compound is expected to be exceptionally resistant to hydrolysis in aqueous environments. Perfluorinated compounds, in general, exhibit a strong resistance to nucleophilic attack, a key mechanism in hydrolysis. smolecule.com Under neutral environmental conditions, the half-life for hydrolysis of this compound could exceed 1000 years. smolecule.com While degradation can be accelerated under extreme pH conditions, these are rarely found in natural aquatic systems. smolecule.com
Acid-catalyzed hydrolysis: Under moderately acidic conditions (pH 4-6), the half-life is estimated to be between 100 and 1000 years. smolecule.com
Base-catalyzed hydrolysis: Under highly alkaline conditions (pH >12), the half-life could be reduced to a range of 10 to 100 years. smolecule.com
Biodegradation
The biodegradation of heavily fluorinated compounds is known to be extremely rare and slow. nih.gov The presence of multiple fluorine atoms makes the molecule resistant to microbial attack. mdpi.com While some microorganisms have been shown to degrade certain polyfluorinated compounds, the process is often incomplete and occurs over long periods. nih.gov The initial step in the biodegradation of some polyfluorinated compounds involves an attack on a non-fluorinated functional group, which can activate the C-F bond for subsequent cleavage. mdpi.com In the case of this compound, the presence of a C-H and a C-Cl bond could theoretically serve as points of initial microbial attack, but specific studies on this compound are lacking.
| Degradation Pathway | Environment | Mechanism | Estimated Rate/Half-Life | Key Factors |
|---|---|---|---|---|
| Photolysis | Stratosphere | UV photodissociation of C-Cl bond | Contributes to a very long atmospheric lifetime (analogous to perfluorocyclobutane's ~3200 years) | UV radiation intensity, altitude |
| Reaction with •OH Radicals | Troposphere | Oxidation | Extremely slow, rate constant 10⁻¹⁵ to 10⁻¹⁷ cm³ molecule⁻¹ s⁻¹ | Hydroxyl radical concentration |
| Hydrolysis (Neutral) | Aquatic Systems | Nucleophilic substitution | > 1000 years | pH |
| Hydrolysis (Acidic) | Aquatic Systems | Protonation-assisted nucleophilic substitution | 100 - 1000 years (at pH 4-6) | Low pH |
| Hydrolysis (Alkaline) | Aquatic Systems | Hydroxide-mediated nucleophilic substitution | 10 - 100 years (at pH >12) | High pH |
| Biodegradation | Soil, Sediment, Water | Microbial metabolism | Considered negligible to extremely slow | Presence of adapted microorganisms, co-contaminants |
Long-Term Persistence and Transformation Products Research
The exceptional stability of the carbon-fluorine bond suggests that this compound is highly persistent in the environment. pfas-water.co.uk Its long estimated atmospheric lifetime of thousands of years indicates that once released, it will remain in the atmosphere for millennia. smolecule.com This long-term persistence raises concerns about its potential for global distribution and accumulation in various environmental compartments.
Green Chemistry Principles in Designing Degradable Fluorinated Cyclobutanes
The high persistence of compounds like this compound has prompted research into designing more environmentally benign alternatives based on the principles of green chemistry. pfas-water.co.uk A key principle is the design of chemicals that degrade into innocuous products after their intended use. pfas-water.co.uk
For fluorinated compounds, this presents a significant challenge due to the inherent stability of the C-F bond. pfas-water.co.uk However, researchers are exploring several strategies to design degradable fluorinated materials:
Incorporation of "Weak Links": Introducing bonds that are more susceptible to environmental degradation mechanisms like hydrolysis or biodegradation can lead to the breakdown of the polymer backbone. Recent research has shown that incorporating functionalities like esters into fluorinated polymers can significantly increase their degradation rate compared to their non-fluorinated counterparts, allowing for the recovery of fluoride (B91410). uni-bayreuth.dersc.org
Bio-based Alternatives: Exploring the use of renewable, plant-based polymers to mimic the properties of PFAS in applications like food packaging is an active area of research. pfas-water.co.uk
Fluorine-Free Surfactants: Scientists are working on developing new classes of materials that possess surfactant properties without relying on the carbon-fluorine bond, aiming for substances that can biodegrade over time. pfas-water.co.uk
While these strategies are promising for developing more sustainable fluorinated materials in general, specific research on the design of degradable fluorinated cyclobutanes is still in its early stages. The goal is to create molecules that retain the desirable properties of fluorinated compounds while having a significantly reduced environmental persistence. pfas-water.co.uk
Future Research Directions and Perspectives on 1h,2h 1 Chloroperfluorocyclobutane Chemistry
Innovations in Synthetic Methodologies for Enhanced Efficiency and Selectivity
The development of more efficient and selective synthetic routes to 1H,2H-1-Chloroperfluorocyclobutane and its analogues is a primary focus for future research. A key area of interest lies in the advancement of catalytic systems for the telomerization of chlorotrifluoroethylene (B8367) (CTFE) with chloroform (B151607). While radical-initiated telomerization is a known method, the development of novel catalysts could offer greater control over the reaction, leading to higher yields of the desired monoadduct and minimizing the formation of higher telomers and byproducts.
Furthermore, exploring alternative synthetic pathways beyond telomerization is crucial. This could involve the investigation of novel cycloaddition reactions or the development of innovative fluorination techniques for hydrocarbon precursors. The goal is to establish methodologies that are not only high-yielding but also more atom-economical and environmentally benign.
A significant challenge in the synthesis of substituted cyclobutanes is controlling stereoselectivity. Future synthetic strategies should aim to develop methods that allow for the precise arrangement of substituents on the cyclobutane (B1203170) ring, which is critical for applications in areas such as medicinal chemistry and materials science.
Deeper Understanding of Reaction Mechanisms through Advanced Computational and Experimental Techniques
A thorough understanding of the reaction mechanisms governing the formation and reactivity of this compound is paramount for optimizing existing processes and designing new transformations. The synergy between advanced computational modeling and sophisticated experimental techniques will be instrumental in achieving this.
Computational Approaches: Density Functional Theory (DFT) and other quantum chemical methods can provide invaluable insights into the thermodynamics and kinetics of the [2+2] cycloaddition of chlorotrifluoroethylene, a key step in the formation of the perfluorocyclobutane ring. These studies can elucidate the nature of the transition states, the influence of substituents on reaction barriers, and the regioselectivity of the cycloaddition. Such computational predictions can guide the design of more efficient and selective synthetic protocols.
Experimental Investigations: Advanced spectroscopic techniques, such as in-situ NMR and FT-IR spectroscopy, can be employed to monitor reaction progress in real-time, identify transient intermediates, and elucidate reaction pathways. Kinetic studies under various conditions (temperature, pressure, catalyst concentration) will provide crucial data for validating computational models and refining our understanding of the underlying mechanisms. The combination of these experimental and computational approaches will provide a comprehensive picture of the reaction landscape.
Exploration of Novel Derivatization Strategies
The functionalization of the this compound core opens up a vast chemical space for the creation of novel molecules with tailored properties. Future research will undoubtedly focus on expanding the repertoire of derivatization strategies.
A key target for functionalization is the C-Cl bond. Nucleophilic substitution reactions can be explored to introduce a wide range of functional groups, including amines, ethers, and thiols. The development of efficient catalytic methods for these transformations will be essential to overcome the often-low reactivity of the C-Cl bond in fluorinated systems.
Another promising avenue is the dehydrochlorination of this compound to generate the corresponding perfluorocyclobutene. This reactive intermediate can then serve as a versatile building block for a variety of subsequent transformations, including Diels-Alder reactions and other cycloadditions, leading to complex polycyclic structures.
Furthermore, leveraging the C-H bond for derivatization through modern C-H activation/functionalization techniques presents an exciting frontier. This would allow for the direct introduction of new substituents without the need for pre-functionalization, offering a more atom-economical and efficient approach to novel derivatives.
Expanding the Scope of Research Applications in Emerging Fields
While perfluorocyclobutyl (PFCB) polymers derived from related monomers have found applications in materials science, the potential of discrete molecules based on the this compound scaffold in other emerging fields remains largely untapped.
Medicinal Chemistry: The unique physicochemical properties imparted by the perfluorocyclobutyl group, such as increased metabolic stability and lipophilicity, make it an attractive motif for incorporation into drug candidates. Future research could explore the synthesis and biological evaluation of this compound derivatives as potential therapeutic agents.
Agrochemicals: Similar to pharmaceuticals, the introduction of the perfluorocyclobutyl moiety into agrochemicals could enhance their efficacy and environmental persistence profiles.
Advanced Materials: Beyond traditional PFCB polymers, discrete functionalized this compound derivatives could find use as building blocks for novel liquid crystals, organic light-emitting diodes (OLEDs), and other advanced materials with unique optical and electronic properties. The synthesis of arylamine-containing perfluorocyclobutane oligomers has already demonstrated potential in electrochromic devices. rsc.org
Addressing Sustainability Challenges in Fluorinated Cyclobutane Chemistry
The increasing focus on green and sustainable chemistry presents both challenges and opportunities for the field of fluorinated cyclobutanes. scitechnol.comrsc.orgresearchgate.netresearchgate.net Future research must prioritize the development of more environmentally friendly synthetic methods.
This includes:
Use of Greener Solvents: Replacing traditional volatile organic solvents with more sustainable alternatives, such as ionic liquids or supercritical fluids.
Catalyst Development: Designing highly efficient and recyclable catalysts to minimize waste and energy consumption.
Atom Economy: Developing synthetic routes that maximize the incorporation of all starting materials into the final product.
Renewable Feedstocks: Exploring the potential of using renewable resources as starting materials for the synthesis of fluorinated cyclobutanes.
Addressing the lifecycle of these compounds is also crucial. This involves investigating their environmental fate and developing strategies for their degradation or recycling to prevent their accumulation in the environment. The principles of green chemistry will be a guiding framework for ensuring the long-term viability and environmental acceptance of this important class of fluorinated compounds. scitechnol.comrsc.orgresearchgate.netresearchgate.net
Q & A
Q. What are the established synthesis pathways for 1H,2H-1-Chloroperfluorocyclobutane, and what fluorinating agents are most effective?
The synthesis typically involves halogenation of cyclobutane derivatives. Chlorofluorination can be achieved using agents like ClF₃ or SF₄ under controlled conditions. For fluorinated cyclobutanes, stepwise fluorination via radical intermediates or electrochemical methods may improve yield. Characterization of intermediates using GC-MS is critical to monitor selectivity and avoid side reactions (e.g., over-fluorination) .
Q. Which spectroscopic techniques are optimal for characterizing this compound?
Nuclear Magnetic Resonance (¹⁹F NMR and ¹H NMR) is essential for identifying fluorinated and chlorinated positions. Fourier-Transform Infrared Spectroscopy (FTIR) can confirm C-F (1100–1250 cm⁻¹) and C-Cl (550–850 cm⁻¹) bonds. High-resolution Mass Spectrometry (HRMS) validates molecular weight and isotopic patterns. Reference databases like NIST Chemistry WebBook provide spectral benchmarks for cross-verification .
Q. What safety protocols are critical when handling this compound?
Due to its flammability (similar to other halogenated hydrocarbons), use explosion-proof equipment, inert atmosphere (N₂/Ar), and grounded containers to prevent static discharge. Personal protective equipment (PPE) must include fluoropolymer gloves and fume hoods. Store at ≤4°C in sealed, non-reactive containers away from oxidizers .
Advanced Research Questions
Q. How can researchers resolve contradictions in experimental data involving this compound’s environmental persistence?
Discrepancies in degradation rates may arise from matrix effects (e.g., soil vs. water). Use isotope-labeled analogs (e.g., ¹³C or ¹⁸O) to trace degradation pathways via LC-MS/MS. Compare results with standardized perfluorinated compounds (PFAS) from AccuStandard to calibrate analytical methods .
Q. What computational models predict the thermodynamic stability of this compound under varying conditions?
Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can calculate bond dissociation energies (BDEs) and ring strain. Compare with octafluorocyclobutane (C₄F₈, CAS 115-25-3) to assess the impact of chlorine substitution on ring stability. Molecular dynamics simulations further evaluate solvent interactions .
Q. How does the steric effects of chlorine in this compound influence its reactivity in cross-coupling reactions?
Chlorine’s electronegativity and size can hinder nucleophilic substitution. Use bulky ligands (e.g., P(t-Bu)₃) to mitigate steric hindrance. Kinetic studies via stopped-flow NMR or microreactors quantify reaction rates. Compare with non-chlorinated analogs (e.g., perfluorocyclobutane) to isolate steric contributions .
Q. What experimental design principles minimize decomposition during high-temperature studies of this compound?
Employ short residence times in flow reactors (<1 sec) and inert carrier gases (He/Ar). Real-time monitoring via inline FTIR or Raman spectroscopy detects decomposition byproducts (e.g., HF or Cl₂). Validate purity post-experiment using headspace GC-MS 11 .
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) guide research on this compound?
- Feasibility: Prioritize synthesis routes with ≤5 steps and ≥60% yield.
- Novelty: Explore understudied applications (e.g., dielectric fluids or fluoropolymer precursors).
- Ethics: Adhere to EPA TSCA regulations for halogenated waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
